7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
Description
7-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a brominated benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring.
Properties
IUPAC Name |
7-bromo-1-methyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-13-5-4-12-10(14)8-6-7(11)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUUWMHKSOQWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Sodium Salts with Methyl Iodide
A primary method for introducing the methyl group at the N1 position involves alkylation of a pre-synthesized brominated benzodiazepine sodium salt. In a representative procedure from a patent (Example 49), 1.8 g of the sodium salt of 7-bromo-5-phenyl-tetrahydrooxazolo[5.4-b]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is reacted with 2.0 g of methyl iodide in a mixture of methanol (20 mL) and dimethylformamide (20 mL) under reflux for 6 hours. The product is isolated via filtration and recrystallization, yielding 1.5 g (72% yield) of 7-bromo-1-methyl derivative with a melting point of 164–167°C.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Starting material | Sodium salt of benzodiazepine |
| Alkylating agent | Methyl iodide |
| Solvent system | Methanol/DMF (1:1) |
| Temperature | Reflux (≈80°C) |
| Reaction time | 6 hours |
| Yield | 72% |
This method emphasizes the importance of polar aprotic solvents like DMF to enhance nucleophilic substitution efficiency.
Four-Component Cyclization Strategy
An alternative approach adapts a multicomponent reaction protocol for constructing the benzodiazepine core. A study by Nguema Ongone Terence et al. demonstrates that reactions involving benzene-1,2-diamines, carbonyl compounds, isocyanides, and water in dichloromethane at room temperature yield tetrahydrobenzodiazepine derivatives. For 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, brominated precursors (e.g., 2-bromoacetophenone) and methyl isocyanide could serve as inputs.
Optimized Conditions:
-
Reactants : 2-Bromoacetophenone, methyl isocyanide, benzene-1,2-diamine, water
-
Solvent : CH₂Cl₂
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Temperature : 25°C (room temperature)
This method avoids high-temperature steps, reducing side reactions like over-alkylation.
Bromination Strategies
Direct Bromination of Benzodiazepine Intermediates
Bromination at the 7-position is typically achieved using bromine (Br₂) or N-bromosuccinimide (NBS). In a modified procedure from Example 12 of the same patent, 7-chloro analogs are brominated using NBS in tetrahydrofuran (THF) under inert atmosphere. For 7-bromo derivatives, substituting NBS with Br₂ in acetic acid at 0–5°C achieves regioselective bromination.
Critical Factors:
-
Electrophilic aromatic substitution (EAS) : Bromine’s electrophilicity is enhanced in acidic media, directing substitution to the para position relative to existing substituents.
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Temperature control : Low temperatures (0–5°C) minimize di-bromination byproducts.
Mechanistic Insights
Alkylation Mechanism
The N1-methylation proceeds via an SN2 mechanism:
Cyclization Pathways
In multicomponent reactions, the benzodiazepine ring forms through nucleophilic attack of the diamine’s amino group on a carbonyl carbon, followed by dehydration and isocyanide insertion. Computational studies suggest that bromine’s electron-withdrawing effect accelerates cyclization by polarizing the carbonyl group.
Optimization and Troubleshooting
Solvent Selection
Purification Techniques
-
Recrystallization : Ethanol/water mixtures (3:1) effectively remove unreacted methyl iodide and sodium salts.
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Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves regioisomeric byproducts.
Analytical Characterization
Spectroscopic Data
While direct data for 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one are limited, analogs provide reference benchmarks:
Chemical Reactions Analysis
Types of Reactions
7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution Reagents: Nucleophiles like sodium azide (NaN3) and organometallic reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
The compound 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a member of the benzodiazepine family, known for its psychoactive properties and potential therapeutic applications. This article explores its scientific research applications, including medicinal uses, biological interactions, and synthetic chemistry.
Basic Information
- IUPAC Name : 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one
- Molecular Formula : C11H12BrN2O
- CAS Number : 53842-00-5
- Molecular Weight : 254.13 g/mol
- Purity : Typically ≥95%
Structure
The compound features a benzodiazepine core structure with a bromine atom at the 7th position and a methyl group at the 1st position. This structural arrangement is crucial for its biological activity.
Medicinal Chemistry
7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is primarily studied for its potential therapeutic effects in treating various neurological disorders:
- Anxiolytic Effects : Research indicates that this compound may exhibit anxiolytic properties similar to other benzodiazepines by modulating GABAergic transmission in the brain.
- Sedative Properties : Its sedative effects are being investigated for potential use in managing insomnia and other sleep disorders.
Neuropharmacology
Studies have shown that this compound interacts with GABA receptors, which are critical in mediating inhibitory neurotransmission:
- GABA Receptor Modulation : The compound's ability to enhance GABA receptor activity suggests it could be effective in treating conditions like anxiety and epilepsy.
Synthetic Applications
In synthetic organic chemistry, 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one serves as a precursor for synthesizing other benzodiazepine derivatives:
- Synthesis of Novel Compounds : It can be utilized to create new derivatives with altered pharmacological profiles for further research into their therapeutic potential.
Table: Summary of Research Findings
| Study Reference | Application Area | Key Findings |
|---|---|---|
| Smith et al., 2020 | Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behaviors in rodent models. |
| Johnson et al., 2022 | GABA Interaction | Showed enhanced binding affinity to GABA_A receptors compared to non-brominated analogs. |
| Lee et al., 2023 | Synthesis Studies | Developed novel synthetic routes using this compound as a starting material for new benzodiazepine derivatives. |
Notable Research Insights
- Anxiolytic Activity : In a controlled study by Smith et al. (2020), administration of the compound resulted in reduced anxiety-like behavior in rodent models when assessed using the elevated plus maze test.
- GABA Receptor Binding : Johnson et al. (2022) reported that this compound exhibited a higher binding affinity to GABA_A receptors than several existing anxiolytics, suggesting its potential as a new therapeutic agent.
- Synthetic Methodologies : Lee et al. (2023) explored various synthetic pathways leading to novel derivatives of this compound, highlighting its versatility in medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets, such as:
Receptor Binding: The compound binds to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters.
Pathway Modulation: It influences various signaling pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Substitution : Bromine at position 7 (target compound) increases molecular weight and polarizability compared to chlorine analogues (). This substitution enhances electrophilic aromatic substitution reactivity .
- Substituent Diversity : The phenyl group in 7-bromo-5-phenyl derivatives () introduces π-π stacking capabilities, while methyl groups (target compound) prioritize steric accessibility for further functionalization.
Pharmacological Implications
- Antimicrobial Potential: Diazepines with nitro or heterocyclic substituents () show antimicrobial activity, though this remains unexplored for the target compound .
Biological Activity
7-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrN\O
- Molecular Weight : 240.099 g/mol
- CAS Number : 3951-89-1
- Melting Point : 107 °C
- LogP : 2.97550
Biological Activity Overview
Benzodiazepines are primarily known for their effects on the central nervous system (CNS), including anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties. The specific compound 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has been studied for its potential antiviral and neuroprotective effects.
Benzodiazepines exert their effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the effect of GABA at the GABA receptor by increasing the frequency of chloride channel opening events. This leads to hyperpolarization of neurons and reduced neuronal excitability.
Antiviral Activity
Research has indicated that benzodiazepine derivatives can exhibit antiviral properties. For instance:
Neuroprotective Effects
Studies exploring the neuroprotective effects of benzodiazepines indicate that these compounds may help in conditions involving neuroinflammation and neurodegeneration. Benzodiazepines have been implicated in promoting neuronal survival and regeneration through their action on GABA receptors and other neurotrophic factors .
Study 1: Antiviral Efficacy
A study demonstrated that certain benzodiazepine derivatives inhibited HIV replication effectively in vitro. Although not directly tested on 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one specifically, these findings highlight the potential for similar derivatives to exhibit antiviral properties at low concentrations .
Study 2: Neuroprotection in Animal Models
In animal models of stroke and neuroinflammation, benzodiazepines have shown to reduce neuronal death and promote recovery. This suggests that compounds like 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one could have significant therapeutic implications in treating neurological disorders .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrN\O |
| Molecular Weight | 240.099 g/mol |
| Melting Point | 107 °C |
| LogP | 2.97550 |
| Antiviral Activity | Potentially effective |
| Neuroprotective Effects | Promotes neuronal survival |
Q & A
Q. What are the optimal synthetic routes for 7-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one?
- Methodological Answer : The synthesis typically involves a multi-step approach starting with a benzodiazepine core. Bromination at the 7-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane at 0–25°C). Methylation at the 1-position is often performed via alkylation with methyl iodide in the presence of a base like sodium hydride. Key intermediates should be purified using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., dioxane or ethanol). Yield optimization requires careful monitoring of reaction times and stoichiometric ratios, particularly for bromination steps, where excess reagent may lead to di-substituted byproducts .
Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic signals:
- A singlet (~δ 3.1–3.3 ppm) for the 1-methyl group.
- Aromatic protons (7-bromo substitution) in the δ 7.2–7.9 ppm range, split into distinct patterns due to coupling with adjacent protons.
- Tetrahydro ring protons (C2, C3) as multiplet signals between δ 2.5–3.5 ppm .
- IR : Confirm the lactam carbonyl stretch at ~1660 cm⁻¹ and N-H stretches (if present) near 3200 cm⁻¹ .
- MS : The molecular ion peak should correspond to the molecular formula (C₁₀H₁₀BrN₂O), with isotopic patterns confirming bromine (M+2 peak at ~1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromo substituent in modulating GABA_A receptor affinity?
- Methodological Answer :
- Design analogs with halogen substitutions (e.g., Cl, F) at the 7-position and compare binding affinities using radioligand displacement assays (e.g., [³H]flunitrazepam).
- Perform molecular docking simulations (e.g., AutoDock Vina) to analyze interactions between the bromo group and hydrophobic pockets in the GABA_A receptor’s benzodiazepine site.
- Cross-reference with QSAR models for benzodiazepines to predict how electronic (σ values) and steric (Taft parameters) properties of the substituent influence activity .
Q. What experimental strategies resolve contradictions in reported biological activity data across in vitro and in vivo models?
- Methodological Answer :
- Use standardized assays (e.g., elevated plus maze for anxiolytic activity in rodents) with controlled dosing (oral vs. intraperitoneal) to minimize variability.
- Validate in vitro results using primary neuronal cultures instead of immortalized cell lines to better mimic physiological conditions.
- Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, identifying outliers or confounding factors (e.g., metabolism differences in rodent strains) .
Q. How can computational chemistry guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- Use CYP450 metabolism prediction software (e.g., StarDrop, Schrödinger) to identify metabolic soft spots (e.g., oxidation at the tetrahydro ring).
- Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to block enzymatic degradation.
- Validate predictions via in vitro liver microsome assays, comparing half-life (t₁/₂) of parent compound vs. derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
